N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892259-78-8
Cat. No.: VC4317723
Molecular Formula: C20H19N3O5
Molecular Weight: 381.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892259-78-8 |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | 381.388 |
| IUPAC Name | N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O5/c1-12(24)13-4-3-5-15(10-13)21-18(25)14-6-7-16-17(11-14)22-20(27)23(19(16)26)8-9-28-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,22,27) |
| Standard InChI Key | UPLJEIZGCPSQJO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₉N₃O₅ (molecular weight: 381.388 g/mol), features a tetrahydroquinazoline backbone substituted at positions 3, 7, and 8. The 3-(2-methoxyethyl) group introduces hydrophilicity, while the N-(3-acetylphenyl) carboxamide moiety contributes to aromatic stacking interactions. Key structural elements include:
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Quinazoline Core: A bicyclic system with two nitrogen atoms at positions 1 and 3, providing sites for hydrogen bonding and π-π interactions.
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2,4-Diketone Functionality: Enhances electrophilicity, enabling potential covalent interactions with nucleophilic residues in enzyme active sites.
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Methoxyethyl Side Chain: Improves solubility and pharmacokinetic properties compared to purely hydrophobic analogs.
Table 1 summarizes critical physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 892259-78-8 |
| IUPAC Name | N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |
| Topological Polar Surface Area | 106 Ų (calculated) |
Synthesis Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the quinazoline core. A representative route includes:
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Cyclization: Condensation of anthranilic acid derivatives with urea or thiourea to form the 2,4-dioxoquinazoline scaffold.
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N-Alkylation: Introduction of the 3-(2-methoxyethyl) group via alkylation with 2-methoxyethyl halides under basic conditions.
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Carboxamide Formation: Coupling the 7-carboxylic acid derivative with 3-acetylaniline using carbodiimide-based activating agents.
Yield optimization remains challenging due to steric hindrance from the acetylphenyl group, often requiring precise temperature control (0–5°C) during coupling steps.
Comparative Analysis with Related Compounds
Table 2 contrasts pharmacological profiles of select quinazoline and tetrahydroquinoline derivatives:
| Compound | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| N-(3-acetylphenyl)-... | EGFR/5-LOX (predicted) | N/A | Computational |
| (R)-5a | Mitochondria | 5.4 | A2780 |
| QCBT7 | Proteasome | 0.6 | HCT-116 |
| CA-4P | Tubulin | 0.0029 | HMEC-1 |
Key observations:
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The title compound’s predicted dual activity (EGFR/5-LOX) distinguishes it from single-target agents like CA-4P .
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Its lack of proteasome inhibitory activity contrasts with QCBT7, underscoring structural determinants of target selectivity .
Future Directions
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In Vivo Toxicity Studies: Address current gaps in pharmacokinetic and safety profiles.
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Stereochemical Optimization: Enantioselective synthesis to evaluate chirality-activity relationships.
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Combination Therapies: Synergy with checkpoint inhibitors or ROS-enhancing agents.
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